Telocinobufagin

Descripción general

Descripción

Telocinobufagina es un esteroide cardiotóxico, específicamente un bufadienólido, que se encuentra en las secreciones cutáneas de los sapos. Es conocido por su capacidad para inhibir la bomba de sodio-potasio (Na+/K±ATPasa), que juega un papel crucial en el equilibrio iónico celular. Este compuesto ha captado la atención debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la disfunción cardíaca y renal .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de telocinobufagina implica múltiples pasos, comenzando con precursores esteroideos más simples. El proceso típicamente incluye reacciones de hidroxilación, oxidación y lactonización. Los detalles específicos sobre las rutas de síntesis y las condiciones de reacción son a menudo propietarios y varían según la configuración de investigación o industrial .

Métodos de Producción Industrial

La producción industrial de telocinobufagina generalmente se logra mediante la extracción de fuentes naturales, como la piel de los sapos. El proceso de extracción implica la extracción con solventes, seguida de pasos de purificación como la cromatografía para aislar el compuesto en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones

Telocinobufagina se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en la molécula.

Reducción: Esta reacción puede alterar los grupos carbonilo en la estructura.

Sustitución: Esta reacción puede reemplazar grupos funcionales específicos por otros.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones de sustitución. Las condiciones típicamente implican temperaturas y niveles de pH controlados para garantizar las transformaciones deseadas .

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Telocinobufagin is a cardiotonic steroid (CTS) with potential applications in treating various diseases, including renal dysfunction, cancer, and obsessive-compulsive disorder . This compound, found in cane toad skin extracts, has been studied for its effects on renal function, cell proliferation, and inflammatory responses .

Scientific Research Applications

Renal Function

this compound (TCB) has been shown to promote renal dysfunction through signaling via the NKA α-1 . Studies involving continuous TCB infusion in wild-type mice resulted in increased proteinuria and cystatin C levels, which are indicators of renal damage . These effects were significantly attenuated in NKA α-1 +/- mice, suggesting that TCB-induced renal dysfunction depends on Na+/K+-ATPase signaling .

In vivo studies:

- TCB infusion increased systolic blood pressure in both wild-type and NKA α-1 +/- mice .

- NKA α-1 +/- mice excreted less urinary protein and had lower plasma cystatin C levels compared to wild-type controls .

- Quantitative real-time PCR analysis revealed significant alterations in genes related to apoptosis, extracellular matrix, nephrotoxicity, tissue remodeling, and xenobiotic metabolism in wild-type mice compared to NKA α-1 +/- mice .

In vitro studies: - Treatment of HK2 renal proximal tubular cells with TCB increased Collagen 1 and 3 mRNA expression in a dose-dependent manner .

- Similar effects were observed in primary human renal mesangial cells .

- TCB treatment of SYF fibroblasts reconstituted with cSrc resulted in increased Collagen 1 and 3 mRNA, as well as Transforming Growth Factor beta (TGFb) and Connective Tissue Growth Factor (CTGF) .

Cancer Research

this compound has demonstrated antiproliferative effects in various cell types, making it a potential anticancer drug . It induces apoptosis through multiple mechanisms, including disrupting ionic cell homeostasis and affecting cell cycle progression .

- TCB induces apoptosis in LLC-PK1 cells, as evidenced by increased Bax:Bcl-2 expression ratio, cell cycle analysis with a remarkable elevation of cells in sub-G0 (DNA fragmentation) phase, and Hoechst 33342-stained cells with pyknotic nuclei .

- At 100 nM, this compound significantly changed cell cycle phase profile, promoting a 5.5-fold increase of cells in sub-G0 and 1.5-fold in S phase, and a 50% decrease of cells in G2/M phase .

- This compound inhibits GSK-3β, which could activate Wnt/β-catenin signaling, potentially contributing to its antiproliferative effects .

- This compound impairs Wnt/β-catenin pathway by acting upstream to β-catenin stabilization .

Obsessive-Compulsive Disorder (OCD)

Extracts from cane toad skin containing this compound have shown potential therapeutic applications for neuropsychiatric disorders, particularly OCD .

- Aqueous extract (AE) of cane toad skin upregulated both 5-HT2A and D2 receptor expression and increased the interaction of 5-HT2A-D2 receptor complex formation upon treatment of CLU213 cells .

- AE upregulates 5-HT2A receptor expression by a mechanism that seems to involve activation of the Gq/11 G protein PLCβ signaling pathway and c-FOS transcription factor .

Anti-Inflammatory Activity

this compound, along with other compounds found in cane toad skin extracts, exhibits anti-inflammatory properties .

- This compound significantly suppressed the release and expression of TNF-α and IL-6 in a dose-dependent manner in human monocyte cell line U937 stimulated with lipopolysaccharide (LPS) and phorbol 12-myristate 13-acetate (PMA) .

- This inhibition of TNF-α and IL-6 release and expression was related to a mechanism which triggered nuclear factor (NF)-kappa (κ)B activation and translocation from cytoplasm to nucleus .

Data Table: Effects of this compound in Different Applications

Authoritative Insights

- This compound is a cardiotonic steroid that can significantly impact renal function, particularly through its interaction with Na+/K+-ATPase signaling .

- The antiproliferative effects of this compound suggest its potential as an anticancer agent, with multiple mechanisms contributing to cell death .

- Cane toad skin extracts containing this compound may offer therapeutic benefits for neuropsychiatric disorders like OCD and possess anti-inflammatory properties .

Mecanismo De Acción

Telocinobufagina ejerce sus efectos principalmente inhibiendo la enzima Na+/K±ATPasa. Esta inhibición interrumpe el equilibrio iónico a través de las membranas celulares, lo que lleva a un aumento de los niveles intracelulares de sodio. Esto, a su vez, afecta varios procesos celulares, incluida la transducción de señales y la homeostasis iónica. Los objetivos moleculares involucrados incluyen la subunidad alfa de la enzima Na+/K±ATPasa y las vías de señalización asociadas .

Comparación Con Compuestos Similares

Compuestos Similares

Telocinobufagina es parte de la familia de los bufadienólidos, que incluye otros compuestos como:

- Marinobufagina

- Bufadina

- Cinobufagina

- Arenobufagina

Unicidad

Lo que distingue a la telocinobufagina de estos compuestos similares es su afinidad de unión específica y su efecto inhibitorio sobre la enzima Na+/K±ATPasa. Si bien otros bufadienólidos también inhiben esta enzima, se ha demostrado que la telocinobufagina tiene efectos celulares únicos, como la inducción de apoptosis en ciertos tipos de células .

Actividad Biológica

Telocinobufagin (TCB), a potent cardiotonic steroid derived from the skin secretions of the cane toad (Rhinella marina), has garnered attention for its significant biological activities, particularly in relation to renal and cardiac functions. This article synthesizes findings from diverse studies to elucidate TCB's mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound primarily exerts its biological effects through inhibition of the Na/K-ATPase (NKA) enzyme, a critical regulator of cellular ion homeostasis. Research indicates that TCB has an IC value of approximately 200 nM for NKA, making it significantly more potent than marinobufagin (IC ~3400 nM) and comparable to ouabain (IC ~140 nM) . This inhibition leads to increased intracellular sodium levels, which can trigger various signaling pathways associated with cell proliferation and apoptosis.

Effects on Cell Proliferation and Apoptosis

Studies demonstrate that TCB induces apoptosis in renal cells by altering the Bax:Bcl-2 expression ratio and promoting cell cycle arrest in the sub-G0 phase, indicating a shift towards programmed cell death . In LLC-PK1 cells, TCB treatment resulted in significant morphological changes consistent with apoptosis, including the presence of pyknotic nuclei. The compound also activates ERK1/2 signaling pathways, although this effect appears to be distinct from its apoptotic actions .

Table 1: Summary of Biological Effects of this compound

Renal Dysfunction and Fibrosis

In vivo studies have shown that chronic administration of TCB leads to renal dysfunction characterized by increased proteinuria and elevated cystatin C levels in wild-type mice. These effects were significantly reduced in mice with reduced NKA α-1 expression, suggesting that TCB's renal effects are mediated through NKA signaling pathways .

Case Study: Renal Impact in Mice

- Study Design : Mice infused with TCB for four weeks.

- Findings :

- Increased proteinuria in wild-type mice.

- Decreased proteinuria in NKA α-1 heterozygous mice.

- Histological analysis revealed mild to moderate fibrosis in renal tissues.

Antimicrobial Activity

Emerging research indicates that TCB also possesses antimicrobial properties. It has been shown to inhibit the growth of various pathogens, suggesting potential applications in treating infections .

Propiedades

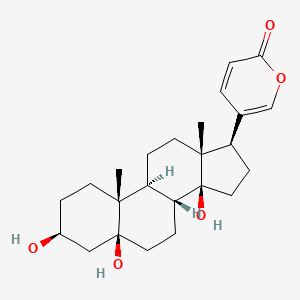

IUPAC Name |

5-[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-21-9-5-16(25)13-23(21,27)11-7-19-18(21)6-10-22(2)17(8-12-24(19,22)28)15-3-4-20(26)29-14-15/h3-4,14,16-19,25,27-28H,5-13H2,1-2H3/t16-,17+,18-,19+,21+,22+,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSOJKPTQWWJJD-ZBDZJSKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316861 | |

| Record name | Telocinobufagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-26-4 | |

| Record name | Telocinobufagin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telocinobufagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telocinobufagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Telocinobufagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Telocinobufagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.